2-(2-Fluoro-5-methylphenyl)propanoic acid

Description

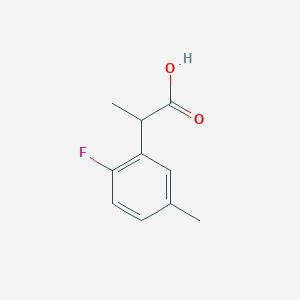

2-(2-Fluoro-5-methylphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a fluorine atom at the ortho position and a methyl group at the para position on the phenyl ring attached to the propanoic acid backbone.

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-(2-fluoro-5-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11FO2/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

InChI Key |

QDDARYXIVRVDNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Propanoic Acid Derivatives

| Compound Name | Substituents on Phenyl Ring | Functional Groups/Modifications | Key Structural Differences |

|---|---|---|---|

| 2-(2-Fluoro-5-methylphenyl)propanoic acid | 2-Fluoro, 5-methyl | Propanoic acid backbone | Reference compound for comparison |

| 2-(2-Fluoro-5-methylphenyl)acetic acid | 2-Fluoro, 5-methyl | Acetic acid backbone (shorter carbon chain) | Reduced chain length alters molecular volume |

| Fluazifop [(±)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid] | Pyridinyl-oxy-phenoxy | Trifluoromethylpyridinyl and phenoxy groups | Bulky substituents enhance herbicidal activity |

| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | 2-Methoxy, 5-methyl, 3-phenyl | Phenyl and methoxy groups at C3 | Branched structure with increased lipophilicity |

Key Observations :

- Substituent Diversity: Fluazifop () and haloxyfop () contain pyridinyl-oxy-phenoxy groups, which are critical for herbicidal activity, unlike the simpler fluorinated phenyl group in the target compound .

- Branched vs. Linear Structures : The tolterodine intermediate () features a branched C3 chain with a phenyl group, enhancing steric hindrance compared to the linear structure of the target compound .

Key Observations :

- Antimicrobial Potential: The benzooxazole-containing derivatives () demonstrate that electron-withdrawing groups (e.g., fluorine) on the phenyl ring could enhance antimicrobial efficacy, suggesting possible applications for the target compound .

- Herbicidal vs. Pharmaceutical Roles: Fluazifop’s pyridinyl-oxy-phenoxy groups () are optimized for plant enzyme inhibition, whereas the tolterodine intermediate () leverages phenyl and methoxy groups for mammalian receptor targeting .

Physicochemical Properties

- Acidity : The fluorine atom at the ortho position increases the acidity of the carboxylic acid group compared to methoxy-substituted analogs (e.g., ), which have electron-donating groups .

- Solubility : Compared to sulfonamide-containing derivatives (), the target compound may exhibit lower water solubility due to the absence of polar functional groups .

Biological Activity

2-(2-Fluoro-5-methylphenyl)propanoic acid, a compound of interest in pharmaceutical research, has been studied for its potential biological activities. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and other relevant findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F O2, with a molecular weight of approximately 196.22 g/mol. The compound belongs to the class of propanoic acids and is characterized by a propanoate group attached to a fluorinated aromatic ring.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In various experimental models, this compound has shown efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, in carrageenan-induced rat paw edema tests, derivatives of similar compounds demonstrated notable anti-inflammatory effects with minimal ulcerogenic potential, suggesting a favorable safety profile .

Table 1: Comparative Anti-Inflammatory Activity

| Compound Name | Anti-Inflammatory Activity (%) | Ulcerogenic Activity |

|---|---|---|

| This compound | TBD | Low |

| Flurbiprofen | 90.58 | Moderate |

| Compound A | 85.00 | Low |

Note: TBD indicates that specific data for this compound is yet to be determined.

The mechanism underlying the anti-inflammatory effects of this compound appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound. For example:

- Study on Derivatives : A study synthesized various derivatives of propanoic acids and evaluated their anti-inflammatory and analgesic activities. Compounds with similar structural features showed varying degrees of efficacy, with some demonstrating up to 90% inhibition in inflammation models .

- In Vivo Studies : In vivo studies conducted on animal models have indicated that certain derivatives exhibit high tumor-to-normal tissue ratios, suggesting potential applications in cancer therapeutics as well .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluoro-5-methylphenyl)propanoic acid, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura). For example, analogous compounds like 2-(4-Ethylphenyl)propanoic acid are synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 80–100°C . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.

- Temperature control : Maintain 80–120°C to avoid side reactions (e.g., decarboxylation).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.

Q. How should researchers characterize the structural identity and purity of this compound?

Answer: Use a multi-technique approach:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and carboxylic acid proton (δ 12–13 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~175 ppm), fluorinated aromatic carbons (δ 115–125 ppm).

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and reactivity profile of the aromatic ring in this compound?

Answer: The 2-fluoro substituent exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms, leading to:

- Ring deactivation : Reduced susceptibility to electrophilic substitution.

- Directing effects : Meta/para positions become preferential for further functionalization. Computational studies (e.g., DFT) can map electron density distributions, while Hammett constants (σm ≈ 0.34) quantify substituent effects. Comparative kinetic studies with non-fluorinated analogs show slower esterification rates .

Q. How can researchers resolve contradictions in mass spectrometry (MS) data for this compound?

Answer: Discrepancies often arise from in-source fragmentation or matrix interference . Mitigation strategies include:

- High-resolution MS (HRMS) : Confirm molecular ion ([M-H]⁻ at m/z 195.0521).

- Isotopic pattern analysis : Check for ⁷⁹Br/⁸¹Br or ³⁵Cl/³⁷Cl interference (common in halogenated analogs).

- Spiking experiments : Introduce known impurities (e.g., 2-fluoro-5-methylbenzoic acid) to identify overlapping signals .

Q. What protocols ensure the long-term stability of this compound under laboratory conditions?

Answer: Stability is influenced by pH , temperature , and light exposure :

- Storage : -20°C in amber glass vials under argon.

- Degradation monitoring : Perform monthly HPLC analyses to detect hydrolysis products (e.g., free carboxylic acid derivatives).

- pH control : Avoid aqueous solutions above pH 7, as alkaline conditions accelerate hydrolysis. Stability studies on similar propanoic acids show <5% degradation over 12 months .

Methodological Challenges and Solutions

Q. How can impurity profiling be systematically conducted for this compound?

Answer: Use LC-MS/MS with the following parameters:

- Column : Zorbax SB-C18 (3.5 μm, 100 × 2.1 mm).

- Mobile phase : Gradient of 0.1% formic acid in water and methanol.

- Detection : Track impurities like unreacted 2-fluoro-5-methylbenzaldehyde (retention time ~6.5 min). Quantify impurities via external calibration curves (LOD <0.1%) using synthesized reference standards .

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic acyl substitution?

Answer: Design a kinetic study with:

- Substrate : this compound.

- Nucleophiles : Amines (e.g., benzylamine) or alcohols (e.g., methanol).

- Conditions : Catalyze with DCC/DMAP in dichloromethane at 25°C. Monitor reaction progress via in situ FT-IR (C=O stretch at ~1700 cm⁻¹) and compare rate constants (k) to non-fluorinated analogs to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.